molecular formula C22H16 B13822966 Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- CAS No. 3570-54-5

Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro-

Cat. No.: B13822966
CAS No.: 3570-54-5
M. Wt: 280.4 g/mol
InChI Key: JOSBVBHHXHTLSU-UHFFFAOYSA-N
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Description

Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- is a polycyclic aromatic hydrocarbon with a complex structureThe compound’s molecular formula is C22H16, and it has a molecular weight of 280.38 .

Preparation Methods

The synthesis of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .

Scientific Research Applications

Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction .

Comparison with Similar Compounds

Benzo(j)cyclopent(fg)aceanthrylene, 1,2,5,6-tetrahydro- can be compared with other polycyclic aromatic hydrocarbons such as:

Properties

CAS No.

3570-54-5

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

hexacyclo[10.8.2.02,11.03,8.015,22.018,21]docosa-1,3,5,7,9,11,15(22),16,18(21)-nonaene

InChI

InChI=1S/C22H16/c1-2-4-16-13(3-1)7-10-18-17-11-8-14-5-6-15-9-12-19(22(16)18)21(15)20(14)17/h1-7,10H,8-9,11-12H2

InChI Key

JOSBVBHHXHTLSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C=CC4=CC=CC=C4C3=C5CCC6=C5C2=C1C=C6

Origin of Product

United States

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